molecular formula C16H17N3OS2 B2705364 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide CAS No. 2034496-63-2

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2705364
CAS No.: 2034496-63-2
M. Wt: 331.45
InChI Key: JJRCVBKFYNLBIH-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3OS2 and its molecular weight is 331.45. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-11-9-12(2)19(18-11)13(14-5-3-7-21-14)10-17-16(20)15-6-4-8-22-15/h3-9,13H,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRCVBKFYNLBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=CS2)C3=CC=CS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound features a pyrazole ring, a thiophene ring, and an amide functional group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

  • Molecular Formula : C₁₅H₁₉N₃O₂S₂
  • Molecular Weight : 357.4 g/mol

The structure includes:

  • A pyrazole ring, known for its diverse biological activities.
  • A thiophene ring, which enhances lipophilicity and biological interactions.
  • An amide group that may facilitate binding to biological targets.

The biological activity of this compound is hypothesized to be mediated through interactions with specific enzymes or receptors. The presence of the pyrazole and thiophene moieties allows for potential π-π stacking interactions, while the amide group can form hydrogen bonds with target proteins, enhancing binding affinity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. The compound demonstrated significant activity against various pathogens with minimum inhibitory concentration (MIC) values indicating effective bactericidal properties. For instance:

CompoundPathogenMIC (µg/mL)
7bStaphylococcus aureus0.22
7bStaphylococcus epidermidis0.25

These results suggest that compounds with similar structures may inhibit biofilm formation and bacterial growth effectively .

Enzymatic Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It was screened against human recombinant alkaline phosphatases and showed promising inhibitory activities. The inhibition profiles indicated that modifications in the structure could enhance selectivity towards specific isoforms of alkaline phosphatase .

Study 1: Synthesis and Evaluation

A study conducted on related compounds synthesized through multi-step organic reactions demonstrated that modifications in the substituents on the pyrazole ring significantly affected biological activity. The introduction of thiophene rings improved solubility and bioavailability, which are critical for therapeutic applications .

Study 2: Antiproliferative Effects

In vitro assays have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For example, one derivative was found to inhibit cell proliferation with an IC₅₀ value in the nanomolar range, indicating high potency against tumor cells .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-carboxamide exhibit significant anticancer activity. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

A derivative with a similar structure showed an IC₅₀ value of 5.13 µM against the C6 glioma cell line, indicating promising anticancer potential compared to standard chemotherapeutic agents like 5-fluorouracil (IC₅₀ = 8.34 µM).

Table 2: Cytotoxic Activity of Related Compounds

CompoundIC₅₀ (C6 Cell Line)Mechanism of Action
Compound A5.13 µMInduces apoptosis and cell cycle arrest
5-Fluorouracil8.34 µMInhibits RNA synthesis

Antimicrobial and Anti-inflammatory Properties

The compound also shows broad-spectrum antimicrobial properties, effective against various bacterial strains and fungi. Additionally, pyrazolone derivatives have been recognized for their anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Recent Advances in Research

Recent studies have focused on the functionalization and optimization of pyrazole derivatives to enhance their biological activities. The incorporation of different substituents has led to improved interactions with target proteins, potentially increasing efficacy against cancer and infectious diseases.

Table 3: Recent Research Findings

Study ReferenceFindings
Enhanced antiproliferative effects observed in modified thiophene derivatives.
Significant antimicrobial activity noted in pyrazole derivatives against resistant strains.

Q & A

What synthetic strategies are effective for constructing the pyrazole-thiophene backbone in this compound, and how can reaction conditions be optimized?

Answer:
The compound’s synthesis involves coupling pyrazole and thiophene moieties through multi-step reactions. Key steps include:

  • Pyrazole activation : Use 3,5-dimethylpyrazole with ethyl chloroformate or carbodiimides to form reactive intermediates (e.g., acyl chlorides) for nucleophilic substitution .
  • Thiophene functionalization : Introduce the carboxamide group via condensation of thiophene-2-carboxylic acid derivatives with amines under reflux in ethanol or DMF, with yields typically ranging from 64% to 76% .
  • Optimization : Control stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and use anhydrous solvents to minimize hydrolysis. Catalytic bases like triethylamine improve coupling efficiency .

Characterization requires IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹, NH at ~3200–3350 cm⁻¹) and ¹H/¹³C NMR to confirm regiochemistry (e.g., pyrazole C-H protons at δ 6.2–6.5 ppm; thiophene protons at δ 7.1–7.4 ppm) .

How can researchers address contradictions in NMR data when assigning stereochemistry or substituent positions?

Answer:
Contradictions often arise from overlapping signals or dynamic effects. Methodological solutions include:

  • 2D NMR : Use HSQC to correlate carbon-proton pairs and NOESY/ROESY to identify spatial proximity of substituents (e.g., distinguishing 3,5-dimethylpyrazole vs. alternative isomers) .
  • X-ray crystallography : Resolve ambiguous assignments by determining the crystal structure. SHELXL refinement (via Olex2 or similar software) provides precise bond lengths/angles, validating substituent positions .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) to resolve ambiguities .

What crystallographic approaches are recommended for resolving the compound’s solid-state structure, and how can twinning or disorder be managed?

Answer:

  • Data collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality. For twinned crystals, employ the SHELXD algorithm for structure solution and SHELXL for refinement with TWIN/BASF commands .
  • Disorder handling : Apply PART instructions in SHELXL to model disordered groups (e.g., flexible thiophene-ethyl chains). Use ISOR/SADI restraints to maintain reasonable geometry .
  • Validation : Check Rint (<5%) and CCDC deposition (e.g., Mercury software) to ensure structural integrity .

How can reaction yields be improved during the synthesis of analogs with bulky substituents?

Answer:

  • Solvent selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce steric hindrance.
  • Microwave-assisted synthesis : Enhance reaction rates and yields (e.g., 20–30% improvement) by reducing side reactions under controlled heating .
  • Catalysis : Employ Pd-catalyzed cross-coupling for aryl-thiophene bonds or organocatalysts (e.g., DMAP) for acyl transfer reactions .
  • Workup : Optimize crystallization conditions (e.g., slow cooling in ethanol/water mixtures) to recover pure products efficiently .

What advanced spectroscopic techniques are critical for analyzing electronic effects in the thiophene-carboxamide moiety?

Answer:

  • UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~250–300 nm) to assess conjugation between thiophene and carboxamide groups. Solvatochromic shifts indicate polarity effects .
  • Mass spectrometry (HRMS) : Use ESI-TOF to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 331.4 for analogs) and fragmentation patterns to deduce substituent stability .
  • Solid-state NMR : Differentiate polymorphs by analyzing ¹³C chemical shifts in crystalline vs. amorphous forms .

How can researchers design structure-activity relationship (SAR) studies for this compound’s potential biological targets?

Answer:

  • Derivatization : Synthesize analogs with modified pyrazole (e.g., halogenation) or thiophene (e.g., sulfonation) groups. Use methods from to retain carboxamide functionality.
  • In vitro assays : Pair with enzymatic or cell-based screens (e.g., kinase inhibition, antimicrobial activity). Include positive controls (e.g., dasatinib for kinase studies ).
  • Data analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity. Address contradictions (e.g., enhanced activity despite reduced solubility) using molecular docking (AutoDock Vina) .

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